N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as using a base and a solvent like ethanol.
Introduction of the piperazine ring: This step involves the reaction of the pyrimidine intermediate with a piperazine derivative, often under reflux conditions.
Attachment of the methylphenyl group: The final step involves the alkylation of the piperazine nitrogen with a methylphenyl halide, typically in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the piperazine ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine
- N,N-dimethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine
- N,N-dimethyl-4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine
Uniqueness
N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C18H25N5 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H25N5/c1-15-5-4-6-16(13-15)14-22-9-11-23(12-10-22)17-7-8-19-18(20-17)21(2)3/h4-8,13H,9-12,14H2,1-3H3 |
InChI Key |
DTZZVAVLLYCUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC(=NC=C3)N(C)C |
Origin of Product |
United States |
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